

Spectroscopic data of 2-Butyl-4-chloro-5formylimidazole

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Compound of Interest

Compound Name: 2-Butyl-4-chloro-5-formylimidazole

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An In-depth Technical Guide to the Spectroscopic Data of **2-Butyl-4-chloro-5-formylimidazole**

Introduction

2-Butyl-4-chloro-5-formylimidazole, with the Chemical Abstracts Service (CAS) number 83857-96-9, is a substituted imidazole derivative of significant interest in medicinal chemistry. [1] Its molecular formula is C₈H₁₁ClN₂O, and it has a molecular weight of 186.64 g/mol .[2][3][4] [5] This compound typically appears as a yellow to light yellow crystalline powder.[2][3][4]

The primary importance of **2-Butyl-4-chloro-5-formylimidazole** lies in its role as a key intermediate in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[2][6][7] Its structural framework is also a building block for other potential therapeutic agents, with research exploring its use in developing compounds with antimicrobial properties.[2][8] This guide provides a comprehensive overview of its spectroscopic data, experimental protocols, and relevant chemical pathways for researchers and professionals in drug development.

Spectroscopic Data

The structural elucidation of **2-Butyl-4-chloro-5-formylimidazole** is confirmed through various spectroscopic techniques. The data presented below offers a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity and spatial relationships within the structure.[2]

¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the aldehyde, imidazole ring, and butyl chain protons.

Chemical Shift (δ ppm)	Multiplicity	Assignment	Reference
9.68 - 9.81	Singlet	Aldehyde proton (- CHO)	[2]
7.88 - 8.21	Broad Singlet	Imidazole ring proton (-NH)	[2]
2.51 - 2.84	Triplet	Methylene (-CH ₂)	[2]
1.55 - 1.70	Sextet	Methylene (-CH ₂)	[2]
1.30 - 1.45	Sextet	Methylene (-CH ₂)	[2]
0.88 - 0.97	Triplet	Methyl (-CH₃)	[2]

¹³C NMR Spectral Data

The carbon NMR spectrum confirms the presence of the carbonyl carbon and the carbons of the imidazole ring and butyl group.



Chemical Shift (δ ppm)	Assignment	Reference
178.2	Aldehyde carbon (C=O)	[2]
147.5	Imidazole ring carbon (C2)	[2]
138.1	Imidazole ring carbon (C5)	[2]
125.9	Imidazole ring carbon (C4)	[2]
29.8	Butyl chain carbon	[2]
27.2	Butyl chain carbon	[2]
22.3	Butyl chain carbon	[2]
13.7	Butyl chain carbon	[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the precise molecular weight and elemental composition. The exact mass is determined to be 186.055984 amu, which is consistent with the molecular formula C₈H₁₁ClN₂O.[2] Isotope pattern analysis confirms the presence of a chlorine atom through the characteristic M+2 peak from the ³⁷Cl isotope.[2]

m/z	Relative Intensity	Assignment	Reference
186	Base Peak	Molecular Ion [M]+	[2]
158	60%	Loss of formyl group (- CHO)	[2]
151	Significant Peak	Loss of chlorine atom (-Cl)	[2]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.



Wavenumber (cm ⁻¹)	Assignment	Reference
3248 - 3410	N-H stretching (imidazole)	[2][8]
2955, 2870, 2723	C-H stretching (aliphatic)	[8]
1689 - 1698	C=O stretching (aldehyde)	[2][8]
1504, 1604	C=C bending (aromatic)	[8]
1203	C=N stretching (imidazole)	[8]
825	C-Cl stretching	[8]

Experimental Protocols General Protocol for Spectroscopic Analysis

- Sample Preparation: For NMR analysis, the compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[9] For IR spectroscopy using the KBr pellet technique, the solid sample is ground with potassium bromide and pressed into a thin disk.[10] For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation:
 - NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument, using tetramethylsilane (TMS) as an internal standard.[9][10]
 - MS: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.[10]
 [11]
 - IR: IR spectra are recorded on an FTIR spectrophotometer.[9][10]
- Data Acquisition and Processing: Standard acquisition parameters are used for each technique. The resulting data is processed using appropriate software to identify chemical shifts, coupling constants, mass-to-charge ratios, and vibrational frequencies.



Synthesis Protocol: Vilsmeier-Haack Reaction

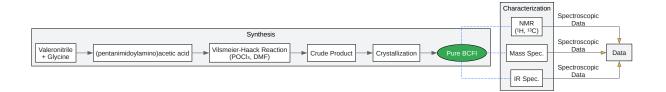
A common method for synthesizing **2-Butyl-4-chloro-5-formylimidazole** is through the Vilsmeier-Haack reaction.[1][7] This involves the formylation and chlorination of an imidazole precursor.

- Precursor Synthesis: The synthesis often starts from valeronitrile, which is converted to methyl pentanimidate via the Pinner reaction.[7][10] This intermediate is then reacted with glycine to form (pentanimidoylamino)acetic acid.[7]
- Vilsmeier-Haack Reaction: The (pentanimidoylamino)acetic acid intermediate is suspended in a solvent like toluene.[1] Phosphorus oxychloride (POCl₃) is added, followed by the slow addition of N,N-dimethylformamide (DMF).[1][7]
- Reaction Conditions: The mixture is heated, typically to around 100°C, for several hours.[1]
 [7] The progress of the reaction is monitored using thin-layer chromatography (TLC).[8]
- Purification: After the reaction is complete, the mixture is cooled and quenched, often by pouring it into ice-cold water.[1][8] The product is then extracted with a suitable solvent, and the organic layer is concentrated. The final product is purified by crystallization to yield a crystalline solid.[1][10]

Visualizations Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Butyl-4-chloro-5-formylimidazole** and its subsequent spectroscopic characterization.





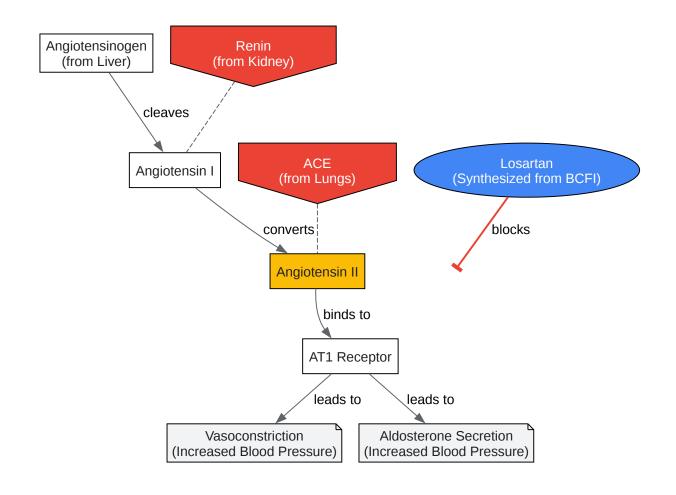
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Workflow for Synthesis and Characterization of BCFI.

Role in Losartan's Mechanism of Action

2-Butyl-4-chloro-5-formylimidazole is a precursor to Losartan, which functions by blocking the Angiotensin II receptor type 1 (AT1) in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is crucial for blood pressure regulation.





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RAAS pathway and the inhibitory action of Losartan.

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